3-(Azidomethyl)-3-ethyloxetane
Overview
Description
3-(Azidomethyl)-3-ethyloxetane is a type of azide-modified nucleoside . It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . It has been used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .
Synthesis Analysis
The synthesis of this compound involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .Chemical Reactions Analysis
The chemical reactions involving this compound include its use in DNA sequencing by synthesis (SBS). The four 3′-O-azidomethyl nucleotide reversible terminators (3′-O-azidomethyl-dNTPs) displayed surface enhanced Raman scattering (SERS) at 2125 cm−1 . In addition, azide-modified nucleosides are important for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-3-ethyloxetane in DNA sequencing involves the use of SERS to monitor the appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation .
Future Directions
The future directions of 3-(Azidomethyl)-3-ethyloxetane could involve its use in the synthesis of novel energetic polymers and binders. These could provide heavy space missions the needed extra boost. Energetic binders could also be paired with chlorine-free energetic oxidizers to synergistically provide a specific impulse exceedingly higher than the current formulation while reducing pollution .
Properties
IUPAC Name |
3-(azidomethyl)-3-ethyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZICNYSTJMRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Azidomethyl)-3-ethyloxetane suitable for use in energetic materials?
A1: this compound is an attractive monomer for energetic materials due to the presence of both azide (-N3) and oxetane groups within its structure. [] The azide group is known to impart high energy content to a molecule, while the oxetane ring can undergo ring-opening polymerization to form stable, high-molecular-weight polymers. [] This combination makes it possible to synthesize energetic binders and plasticizers with desirable properties like high energy density and good mechanical properties.
Q2: How is this compound polymerized, and what are the properties of the resulting polymer?
A2: this compound (AMEO) can be polymerized via cationic ring-opening polymerization using a catalyst like boron trifluoride etherate. [] This process results in a solid energetic polymer, poly(this compound) (PAMEO). [] The polymer's structure has been confirmed through various analytical techniques, including IR and NMR spectroscopy. [] PAMEO exhibits desirable properties for energetic materials, including good thermal stability and a high energy content, making it suitable for further exploration in propellant formulations.
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